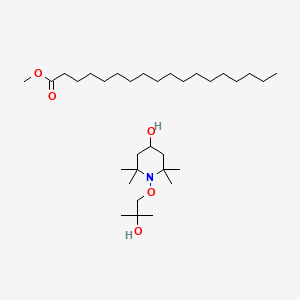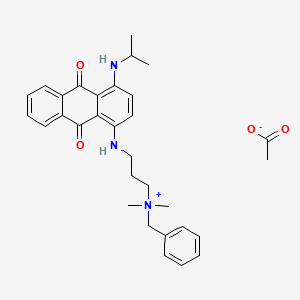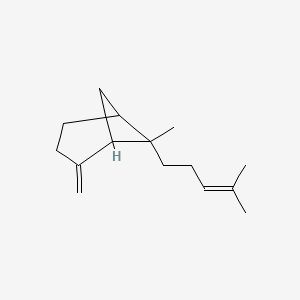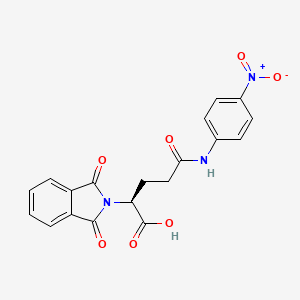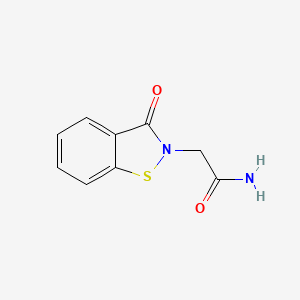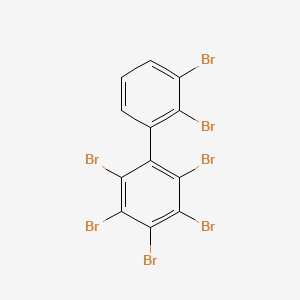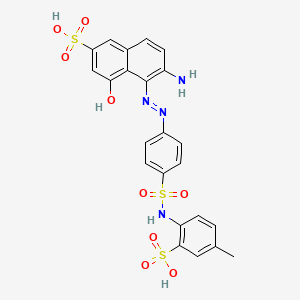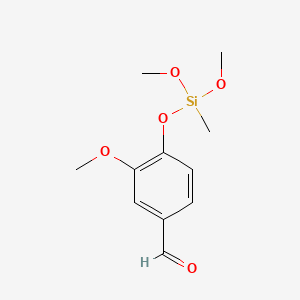
2,6-Dimethylbenzene-1,3,5-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethylbenzene-1,3,5-triamine typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction. The nitration process introduces nitro groups at the 1, 3, and 5 positions of the benzene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2,6-dimethyl-1,3,5-trinitrobenzene is then subjected to reduction, often using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, safety measures are crucial due to the handling of strong acids and hydrogen gas.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylbenzene-1,3,5-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of amines with different degrees of hydrogenation.
Substitution: The amino groups can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of partially or fully hydrogenated amines.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethylbenzene-1,3,5-triamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,6-dimethylbenzene-1,3,5-triamine exerts its effects depends on its specific application. In chemical reactions, the amino groups act as nucleophiles, participating in various substitution and addition reactions. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, influencing biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylbenzene-1,3,5-triamine: Similar structure but with different positions of methyl groups.
1,3,5-Triaminobenzene: Lacks methyl groups, leading to different chemical properties.
2,6-Dimethyl-1,3,5-triazine: Contains nitrogen atoms in the ring, resulting in different reactivity.
Uniqueness
The presence of methyl groups at the 2 and 6 positions provides steric hindrance, affecting the compound’s behavior in chemical reactions and its interaction with biological targets .
Propiedades
Número CAS |
94135-19-0 |
|---|---|
Fórmula molecular |
C8H13N3 |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2,4-dimethylbenzene-1,3,5-triamine |
InChI |
InChI=1S/C8H13N3/c1-4-6(9)3-7(10)5(2)8(4)11/h3H,9-11H2,1-2H3 |
Clave InChI |
GKZWSNRSZYTGJU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1N)N)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


